molecular formula C10H11ClN2S B13303807 2-(Butan-2-yl)-4-chlorothieno[2,3-d]pyrimidine

2-(Butan-2-yl)-4-chlorothieno[2,3-d]pyrimidine

Cat. No.: B13303807
M. Wt: 226.73 g/mol
InChI Key: UZWBCUZNRMQDOB-UHFFFAOYSA-N
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Description

2-(Butan-2-yl)-4-chlorothieno[2,3-d]pyrimidine is a high-value chemical intermediate designed for advanced pharmaceutical research and drug discovery. This compound features the thieno[2,3-d]pyrimidine scaffold, a structure of significant pharmacological interest due to its resemblance to purine bases and its presence in various bioactive molecules . The reactive 4-chloro group on this heterocyclic system serves as a versatile handle for structural diversification, making it a crucial building block for creating libraries of novel derivatives . The core thieno[2,3-d]pyrimidine structure is recognized for its diverse biological activities. Research on analogous compounds has demonstrated potential in areas such as anticancer therapies, with some derivatives acting as inhibitors for ErbB family receptor tyrosine kinases , and anti-inflammatory and analgesic applications . Furthermore, related 4-chlorothieno[2,3-d]pyrimidine compounds have been synthesized and evaluated for antifungal activities against pathogens like Piricularia oryzae . The specific 2-(butan-2-yl) side chain in this compound is likely to influence its lipophilicity and biomolecular interactions, potentially fine-tuning its pharmacological profile and metabolic stability. The primary application of this reagent is in metal-catalyzed cross-coupling reactions, particularly as an electrophile in Pd/C–Cu catalyzed Sonogashira-type reactions with terminal alkynes. This reaction selectively forms a C–C bond to generate 4-alkynylthieno[2,3-d]pyrimidine derivatives, a class of compounds with notable cytotoxic activity . This synthetic utility allows researchers to efficiently generate a wide array of structurally complex molecules for high-throughput biological screening from a single, advanced intermediate. This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate precautions, as materials like it are often classified as irritants to the skin, eyes, and respiratory system .

Properties

Molecular Formula

C10H11ClN2S

Molecular Weight

226.73 g/mol

IUPAC Name

2-butan-2-yl-4-chlorothieno[2,3-d]pyrimidine

InChI

InChI=1S/C10H11ClN2S/c1-3-6(2)9-12-8(11)7-4-5-14-10(7)13-9/h4-6H,3H2,1-2H3

InChI Key

UZWBCUZNRMQDOB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=NC2=C(C=CS2)C(=N1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butan-2-yl)-4-chlorothieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophene with a suitable chloropyrimidine derivative. The reaction conditions often involve the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Butan-2-yl)-4-chlorothieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with different nucleophiles such as amines or thiols.

    Oxidation and Reduction: The thieno ring can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-(Butan-2-yl)-4-aminothieno[2,3-d]pyrimidine, while oxidation might produce a sulfoxide or sulfone derivative.

Scientific Research Applications

2-(Butan-2-yl)-4-chlorothieno[2,3-d]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Butan-2-yl)-4-chlorothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of cell signaling pathways that are crucial for cancer cell proliferation . This inhibition can result in cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidine: Known for its anticancer properties and kinase inhibition.

    Pyrazolo[3,4-d]pyrimidine: Another kinase inhibitor with potential anticancer activity.

    Quinazoline: Widely studied for its role in cancer therapy as an epidermal growth factor receptor (EGFR) inhibitor.

Uniqueness

2-(Butan-2-yl)-4-chlorothieno[2,3-d]pyrimidine is unique due to its specific thieno[2,3-d]pyrimidine scaffold, which provides distinct electronic and steric properties. These properties can lead to selective binding to certain protein kinases, making it a valuable compound in targeted cancer therapy .

Biological Activity

2-(Butan-2-yl)-4-chlorothieno[2,3-d]pyrimidine is a compound belonging to the thieno[2,3-d]pyrimidine class, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its anti-inflammatory properties and other pharmacological effects based on recent research findings.

The compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse reactivity and biological significance. The presence of the butan-2-yl and chloro substituents may influence its pharmacological profile by affecting solubility, bioavailability, and interaction with biological targets.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of thieno[2,3-d]pyrimidine derivatives. For instance, a review on pyrimidine derivatives reported that certain compounds exhibit significant inhibition of cyclooxygenase-2 (COX-2) activity, a key enzyme in the inflammatory process. The IC50 values for these compounds ranged around 0.04 μmol, comparable to the standard anti-inflammatory drug celecoxib .

Table 1: Comparison of IC50 Values for COX-2 Inhibition

CompoundIC50 (μmol)Reference
Celecoxib0.04 ± 0.01
Compound A0.04 ± 0.09
Compound B0.04 ± 0.02

In vivo studies using carrageenan-induced paw edema and cotton pellet-induced granuloma models indicated that certain thieno[2,3-d]pyrimidine derivatives exhibited anti-inflammatory effects similar to indomethacin, with effective doses (ED50) ranging from 8.23 to 11.60 μM .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that the substitution patterns on the thieno[2,3-d]pyrimidine core significantly affect biological activity. Electron-releasing groups at specific positions enhance anti-inflammatory activity by increasing binding affinity to COX enzymes .

Table 2: SAR Analysis of Thieno[2,3-d]pyrimidine Derivatives

SubstituentPositionEffect on Activity
Chloromethyl group2Increased potency
Pyridine1Enhanced selectivity

Case Studies

  • Anti-malarial Activity : A derivative of thieno[2,3-d]pyrimidine demonstrated selective activity against Plasmodium falciparum, with an IC50 value of 0.058 μM against the parasite's blood stages and low cytotoxicity against human liver cells (IC50 = 49.6 μM). This suggests a promising therapeutic index for further development as an antimalarial agent .
  • NAPE-PLD Inhibition : Another study focused on pyrimidine derivatives indicated that modifications in the thieno[2,3-d]pyrimidine structure could lead to potent inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in lipid metabolism and inflammation pathways. The most potent compound showed an IC50 value of approximately 72 nM, indicating strong inhibitory potential .

Q & A

Q. What advanced techniques elucidate the 3D conformation of 2-(Butan-2-yl)-4-chlorothieno[2,3-d]pyrimidine in solution?

  • Tools :
  • X-ray crystallography : Resolves bond angles (e.g., 120° for pyrimidine ring) and packing interactions .
  • NOESY NMR : Detects through-space correlations between butan-2-yl CH₃ and pyrimidine protons .
  • DFT calculations : B3LYP/6-31G* models predict electrostatic potential maps for docking .

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